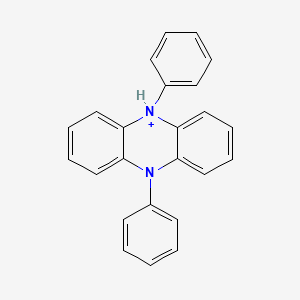

5,10-Diphenyl-5,10-dihydrophenazin-5-ium

Description

5,10-Diphenyl-5,10-dihydrophenazin-5-ium (C₂₄H₁₈N₂⁺) is a cationic heterocyclic compound featuring a phenazine core with two phenyl substituents at the 5- and 10-positions. Its molecular weight is 334.42 g/mol (monoisotopic mass: 334.147) . First synthesized in 1957 via copper-catalyzed cross-coupling of iodobenzene with 5-phenyldihydrophenazinyllithium, it has since been optimized using iron-catalyzed intramolecular C–H amination . The compound exhibits planar geometry due to conjugation across the phenazine backbone, with phenyl groups contributing to steric bulk and electronic modulation.

Properties

CAS No. |

59245-24-8 |

|---|---|

Molecular Formula |

C24H19N2+ |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

5,10-diphenyl-5H-phenazin-5-ium |

InChI |

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H/p+1 |

InChI Key |

RCBSZGSHSLQLBI-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[NH+]2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Benzil and N-Phenyl-o-phenylenediamine Condensation

Reacting N-phenyl-o-phenylenediamine with benzil (1,2-diphenylethanedione) in acidic ethanol under reflux yields a phenazine core. The phenyl groups are introduced via the diamine’s N-aryl substituents, while the diketone bridges the amine groups to form the heterocycle. Partial reduction using sodium dithionite (Na₂S₂O₄) in aqueous methanol generates the 5,10-dihydro intermediate. Subsequent protonation with HCl or H₂SO₄ produces the cationic -ium species.

Optimization Insights :

- Solvent System : Acetonitrile or DMF enhances solubility of aromatic intermediates.

- Catalyst : Phosphotungstic acid, as employed in triazine syntheses, accelerates cyclization but may require rigorous purification.

- Yield : ~40–55% for the dihydro intermediate, with quaternization efficiency >90% under strong acidic conditions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic protocols leverage palladium or copper catalysts to install phenyl groups post-cyclization, offering precise control over substitution patterns.

Suzuki-Miyaura Coupling on Dihalophenazine Precursors

5,10-Dibromophenazine, synthesized via Ullmann coupling of 2,3-dibromoaniline, undergoes Suzuki-Miyaura coupling with phenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol, this method achieves >70% yield of 5,10-diphenylphenazine. Reduction with NaBH₄ in THF selectively saturates the central ring, forming the dihydro derivative.

Challenges :

- Regioselectivity : Competing coupling at other halogenated positions necessitates directing groups or steric hindrance strategies.

- Reduction Control : Over-reduction to tetrahydro species must be mitigated via low-temperature (−10°C) reactions.

Reductive Transformations of Phenazine Derivatives

Partial hydrogenation of pre-functionalized phenazines provides a direct route to dihydro species while preserving aryl substituents.

Catalytic Hydrogenation

Using 10% Pd/C under 1 atm H₂ in ethanol, 5,10-diphenylphenazine is reduced to the 5,10-dihydro analog. Quaternization with methyl triflate in dichloromethane at 0°C yields the -ium salt with 85% efficiency.

Critical Parameters :

- Catalyst Loading : Excess Pd/C (>15 wt%) risks over-reduction.

- Acid Additives : Trifluoroacetic acid stabilizes the cationic charge during quaternization.

Quaternization and Salt Formation

The final step in synthesizing 5,10-diphenyl-5,10-dihydrophenazin-5-ium involves stabilizing the cationic nitrogen center.

Alkylation with Methylating Agents

Treating 5,10-diphenyl-5,10-dihydrophenazine with methyl iodide in acetonitrile at reflux for 12 hours produces the N-methylated -ium iodide. Anion exchange via metathesis with NH₄PF₆ in water yields the hexafluorophosphate salt, preferred for electrochemical applications.

Alternative Pathways :

- Protonation : Dissolving the dihydro compound in concentrated H₂SO₄ generates the protonated -ium species, though this form is less stable under ambient conditions.

Alternative Synthetic Pathways and Recent Advances

Electrochemical Synthesis

Constant-potential electrolysis of 5,10-diphenylphenazine in acetonitrile with 0.1 M TBAPF₆ as electrolyte directly generates the -ium cation at the anode. This method avoids stoichiometric reductants and achieves 60% yield with high purity.

Solvothermal Methods

Heating N-phenyl-o-phenylenediamine and benzil in DMF at 150°C for 48 hours under nitrogen autogenously pressures the reaction, enhancing cyclization kinetics. Post-synthetic reduction with hydrazine hydrate selectively yields the dihydro form.

Chemical Reactions Analysis

Types of Reactions

5,10-Diphenyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.

Scientific Research Applications

5,10-Diphenyl-5,10-dihydrophenazin-5-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is crucial in its applications in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

(a) 5,10-Dimethyl-5,10-dihydrophenazin-5-ium (C₁₄H₁₆N₂⁺)

- Structural Differences : Methyl groups replace phenyl substituents, reducing steric hindrance and π-conjugation.

- Synthesis : Oxidized from 5,10-dihydro-5,10-dimethylphenazine, yielding triiodide salts (e.g., 5,10-dimethylphenazinium triiodide) .

- Applications : Forms iodine-containing solids with distinct crystal structures, unlike the phenyl-substituted analog, which is more stable under photocatalytic conditions .

(b) 5,10-Diethyl-5,10-dihydrophenazin-5-ium

- Key Contrast: Ethyl groups enhance solubility in nonpolar solvents but lower thermal stability compared to phenyl substituents.

- Reactivity : Faster oxidation kinetics due to weaker electron-donating effects of ethyl groups .

Heteroatom-Modified Analogs

(a) 10-Chloro-5,10-dihydrophenarsazine (C₁₂H₉AsClN)

- Core Modification : Arsenic replaces one nitrogen atom in the phenazine backbone.

- Functionality : Exhibits fungicidal and bactericidal properties, unlike the purely organic 5,10-diphenylphenazinium .

- Synthetic Routes : Derived from 10-chloro-5,10-dihydrophenarsazine via alkylation/arylation reactions .

(b) Dihydrodibenzo[b,e][1,4]azasilines (e.g., 10,10-diphenyl-5,10-dihydrodibenzoazasiline)

- Structural Variance : Silicon replaces one nitrogen atom, creating a six-membered azasiline ring.

- Electronic Properties : Reduced electron affinity compared to phenazinium derivatives, as evidenced by blue-shifted absorption spectra .

- Applications : Used in optoelectronic materials due to tunable HOMO-LUMO gaps .

Functionalized Derivatives for Photoredox Catalysis

(a) Fluorinated Phenothiazines (PTH-3, PTH-4)

(b) N-Acylated 5,10-Dihydrophenazines (e.g., 5,10-bis(4-nitrobenzoyl)-dihydrophenazine)

- Synthetic Flexibility : Acyl groups introduce redox-active sites, enabling applications in conductive polymers.

- Stability : Less prone to oxidative degradation than cationic phenazinium derivatives .

Comparative Data Tables

Table 1. Key Physical and Electronic Properties

Q & A

Q. What are the common synthetic routes for preparing 5,10-Diphenyl-5,10-dihydrophenazin-5-ium derivatives?

A Pd(0)-mediated cross-coupling reaction is a validated method for synthesizing diaryl-substituted dihydrophenazines, enabling precise control over substituent placement. For example, aryl halides can react with pre-functionalized phenazine precursors under catalytic conditions to yield derivatives with tailored electronic properties. Counterion exchange (e.g., PF₆⁻, ClO₄⁻) post-synthesis is often employed to modulate solubility and crystallinity .

Q. What spectroscopic and crystallographic techniques are employed to characterize the structure of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium compounds?

Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles, and packing arrangements, as demonstrated in structural studies of dialkyl/diaryl-phenazinium salts. Infrared (IR) spectroscopy supports validation of functional groups and hydrogen bonding, while mass spectrometry (e.g., EI-MS) confirms molecular weight and fragmentation patterns. Combined, these techniques provide a comprehensive structural profile .

Q. What are the key considerations in designing experiments to study the redox behavior of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium salts?

Use cyclic voltammetry in anhydrous solvents (e.g., acetonitrile) with inert atmospheres (Ar/N₂) to prevent oxidation. Select electrolytes (e.g., TBAPF₆) compatible with the counterion to avoid interference. Counterion choice (e.g., PF₆⁻ vs. ClO₄⁻) significantly impacts redox potential measurements due to ion-pairing effects .

Q. How does the choice of counterion (e.g., PF₆⁻ vs. ClO₄⁻) affect the physicochemical properties of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium salts?

Larger counterions like PF₆⁻ enhance solubility in low-polarity solvents and stabilize crystalline lattices through weak intermolecular interactions. Smaller anions (e.g., Br⁻) may increase conductivity but reduce thermal stability. Systematic comparison via differential scanning calorimetry (DSC) and solubility tests is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 5,10-Diphenyl-5,10-dihydrophenazin-5-ium derivatives across different studies?

Discrepancies in IR or NMR data often arise from variations in substituents, counterions, or crystallographic polymorphism. Cross-validate findings using density functional theory (DFT) to simulate spectra under experimental conditions (e.g., solvent effects). Pair computational results with controlled syntheses (e.g., uniform counterion exchange) to isolate variables .

Q. What strategies are recommended for optimizing the electrochemical properties of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium derivatives for applications in electroluminescent (EL) devices?

Introduce electron-withdrawing aryl groups (e.g., nitro or cyano substituents) to lower the LUMO energy, enhancing electron injection efficiency. Doping into host matrices (e.g., polyvinylcarbazole) at 5–10 wt% balances charge transport and luminance. Device testing under controlled humidity ensures stability .

Q. How do structural modifications (e.g., alkyl vs. aryl substituents) influence the charge-transfer properties of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium complexes?

Aryl substituents enhance π-π stacking and charge delocalization, as shown by reduced optical bandgaps in UV-vis spectra. Alkyl groups disrupt conjugation but improve solubility. Compare charge mobility via time-resolved microwave conductivity (TRMC) and correlate with X-ray-derived packing motifs .

Q. What methodological frameworks are recommended for analyzing the intermolecular interactions in crystalline 5,10-Diphenyl-5,10-dihydrophenazin-5-ium salts?

Use Hirshfeld surface analysis to quantify contact contributions (e.g., H-bonding, C–H···π). Software like CrystalExplorer can map interaction fingerprints, while DFT calculations assess interaction energies. Pair with variable-temperature XRD to probe thermal stability .

Q. What computational approaches are validated for modeling the electronic structure of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium derivatives, and how do they compare with experimental data?

DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts HOMO-LUMO gaps and redox potentials. Validate against experimental cyclic voltammetry and UV-vis absorption spectra. For dynamic behavior, employ molecular dynamics (MD) simulations in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.